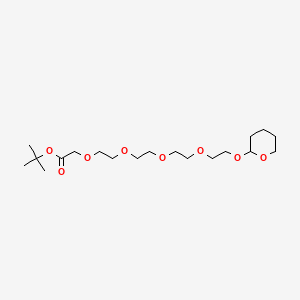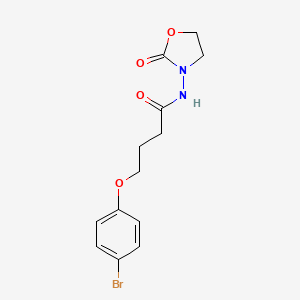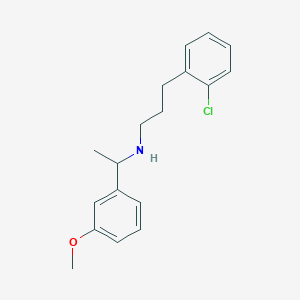
Boc-Nme-Val-Val-Dil-Dap-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Nme-Val-Val-Dil-Dap-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). These linkers are crucial in targeted cancer therapy, as they connect the cytotoxic drug to the antibody, ensuring the drug is delivered specifically to cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Nme-Val-Val-Dil-Dap-OH involves multiple steps, starting with the protection of amino acids and subsequent coupling reactions. The Boc (tert-butyloxycarbonyl) group is used to protect the amino group, while the peptide bonds are formed using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The final product is obtained after deprotection and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反应分析
Types of Reactions
Boc-Nme-Val-Val-Dil-Dap-OH undergoes various chemical reactions, including:
Cleavage Reactions: The linker is cleavable, meaning it can be broken down under specific conditions, such as acidic or enzymatic environments
Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by others
Common Reagents and Conditions
Cleavage Reactions: Acidic conditions (e.g., trifluoroacetic acid) or enzymatic conditions (e.g., proteases) are commonly used
Substitution Reactions: Reagents like HBTU or EDC are used for coupling reactions
Major Products Formed
The major products formed from these reactions include the cleaved linker and the attached cytotoxic drug, which is then free to exert its therapeutic effects .
科学研究应用
Boc-Nme-Val-Val-Dil-Dap-OH is primarily used in the synthesis of ADCs, which are a class of targeted cancer therapies. These conjugates combine the specificity of antibodies with the potency of cytotoxic drugs, allowing for targeted delivery to cancer cells while minimizing damage to healthy cells . The compound is also used in research to study the mechanisms of drug delivery and the development of new therapeutic agents .
作用机制
The mechanism of action of Boc-Nme-Val-Val-Dil-Dap-OH involves its role as a cleavable linker in ADCs. Once the ADC binds to the target cancer cell, the linker is cleaved, releasing the cytotoxic drug into the cell. This targeted delivery ensures that the drug exerts its effects specifically on cancer cells, reducing off-target effects and improving therapeutic outcomes .
相似化合物的比较
Similar Compounds
Boc-Val-Dil-Dap-OH: Another cleavable linker used in ADC synthesis
DBCO-PEG4-Val-Cit-PAB-MMAF: A different type of linker used in ADCs.
Uniqueness
Boc-Nme-Val-Val-Dil-Dap-OH is unique due to its specific cleavage properties and its ability to form stable conjugates with antibodies and cytotoxic drugs. This makes it particularly effective in targeted cancer therapies .
属性
分子式 |
C35H64N4O9 |
|---|---|
分子量 |
684.9 g/mol |
IUPAC 名称 |
(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C35H64N4O9/c1-15-22(6)29(25(46-13)19-26(40)39-18-16-17-24(39)30(47-14)23(7)33(43)44)37(11)32(42)27(20(2)3)36-31(41)28(21(4)5)38(12)34(45)48-35(8,9)10/h20-25,27-30H,15-19H2,1-14H3,(H,36,41)(H,43,44)/t22-,23+,24-,25+,27-,28-,29?,30+/m0/s1 |
InChI 键 |
VBLMLZLMVRYBOT-YPUIAEIVSA-N |
手性 SMILES |
CC[C@H](C)C([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OC(C)(C)C |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chlorosulfonyl-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B11932183.png)
![(1S,9S,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride](/img/structure/B11932191.png)

![(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide](/img/structure/B11932199.png)

![2-[[4-[(3S)-1-oxo-3,4-dihydroisochromene-3-carbonyl]piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B11932210.png)



![tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11932244.png)
![methyl 2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11932245.png)


![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide;hydrochloride](/img/structure/B11932255.png)
